molecular formula C11H12BrN3O B096800 [(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea CAS No. 17014-27-6

[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea

Cat. No. B096800
CAS RN: 17014-27-6
M. Wt: 282.14 g/mol
InChI Key: DWZPYEQXDXBSBF-ZUNXXLSSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a potent inhibitor of several enzymes and has been found to have potential applications in the treatment of various diseases.

Mechanism Of Action

[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea inhibits the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase by binding to their active sites. This results in an increase in the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin, which play important roles in the regulation of mood, cognition, and behavior.

Biochemical And Physiological Effects

The biochemical and physiological effects of [(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea are still being studied. However, it has been found to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. It has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea has several advantages for lab experiments. It is a potent inhibitor of several enzymes, which makes it a useful tool for studying the role of these enzymes in various diseases. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also limitations to its use in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with. It also has potential toxicity, which must be taken into account when using it in experiments.

Future Directions

There are several future directions for the study of [(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea. One direction is to further investigate its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. Another direction is to study its effects on other enzymes and neurotransmitters, which may provide insight into its mechanism of action. Additionally, further research is needed to optimize its synthesis and improve its solubility in water.

Synthesis Methods

The synthesis of [(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea involves the reaction of 2-bromoacetophenone with ethyl acetoacetate in the presence of sodium ethoxide to form 4-(2-bromophenyl)-3-buten-2-one. This intermediate is then reacted with guanidine carbonate to form [(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea.

Scientific Research Applications

[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea has been studied extensively for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. It has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play important roles in the regulation of neurotransmitters and their inhibition has been found to have therapeutic potential in the treatment of various diseases.

properties

CAS RN

17014-27-6

Product Name

[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

[(Z)-[(E)-4-(2-bromophenyl)but-3-en-2-ylidene]amino]urea

InChI

InChI=1S/C11H12BrN3O/c1-8(14-15-11(13)16)6-7-9-4-2-3-5-10(9)12/h2-7H,1H3,(H3,13,15,16)/b7-6+,14-8-

InChI Key

DWZPYEQXDXBSBF-ZUNXXLSSSA-N

Isomeric SMILES

C/C(=N/NC(=O)N)/C=C/C1=CC=CC=C1Br

SMILES

CC(=NNC(=O)N)C=CC1=CC=CC=C1Br

Canonical SMILES

CC(=NNC(=O)N)C=CC1=CC=CC=C1Br

synonyms

4-(o-Bromophenyl)-3-buten-2-one semicarbazone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.